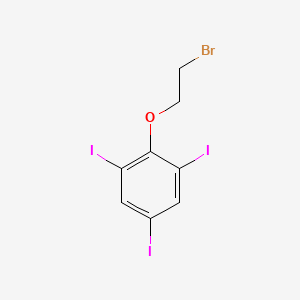
2-(2-Bromoethoxy)-1,3,5-triiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is an organic compound characterized by the presence of bromine, iodine, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene typically involves the reaction of 1,3,5-triiodobenzene with 2-bromoethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(2-Bromoethoxy)-1,3,5-triiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include partially or fully deiodinated compounds.
科学的研究の応用
2-(2-Bromoethoxy)-1,3,5-triiodobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- 2-Bromoethyl ether
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is unique due to the presence of three iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high atomic weight and specific reactivity patterns.
特性
CAS番号 |
195438-34-7 |
|---|---|
分子式 |
C8H6BrI3O |
分子量 |
578.75 g/mol |
IUPAC名 |
2-(2-bromoethoxy)-1,3,5-triiodobenzene |
InChI |
InChI=1S/C8H6BrI3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 |
InChIキー |
SRYZDGUCAJJSFM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)OCCBr)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)



![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
